Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate.
Bromination: The pyrazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Oxidation: Oxidized derivatives of the pyrazole ring.
Coupling reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-iodo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C11H8BrClN2O2 |
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Molecular Weight |
315.55 g/mol |
IUPAC Name |
methyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-11(16)9-6-14-15(10(9)12)8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI Key |
UOFXRZUVBQAWHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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